molecular formula C16H36N4 B3056297 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane CAS No. 70233-56-6

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

Cat. No.: B3056297
CAS No.: 70233-56-6
M. Wt: 284.48 g/mol
InChI Key: WWONSCWAHMKWLB-UHFFFAOYSA-N
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Description

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane (referred to as TMA) is a 16-membered macrocyclic tetraamine with four methyl groups positioned on nitrogen atoms. This compound is structurally related to the parent macrocycle [16]aneN4 (1,5,9,13-tetraazacyclohexadecane) but features additional steric and electronic modifications due to methyl substitution. TMA has been utilized in coordination chemistry, notably in the synthesis of ruthenium complexes for molecular junctions and sensors . Its crystal structure and conformational flexibility are influenced by the methyl groups, which alter metal-binding selectivity compared to unsubstituted analogs .

Properties

IUPAC Name

1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONSCWAHMKWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCCN(CCCN(CCC1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327766
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70233-56-6
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of N,N’-dimethyl-1,2-ethanediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms, reducing any oxidized forms back to the amine.

    Substitution: The methyl groups attached to the nitrogen atoms can undergo substitution reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Introduction to 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane (TMTA) is a macrocyclic compound with the molecular formula C16H36N4C_{16}H_{36}N_4. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in coordination chemistry, catalysis, and materials science.

Structure and Characteristics

  • Molecular Formula: C16H36N4C_{16}H_{36}N_4
  • Molecular Weight: 284.49 g/mol
  • IUPAC Name: 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane
  • Chemical Structure: The compound features a cyclic framework with four nitrogen atoms integrated into the ring structure.

Coordination Chemistry

TMTA acts as a ligand that can form stable complexes with transition metals. The nitrogen atoms in its structure provide multiple coordination sites which enhance the stability and reactivity of metal complexes.

Case Study:
Research has shown that TMTA can effectively bind with metals such as copper and nickel, leading to the formation of complexes that exhibit interesting catalytic properties in organic reactions .

Catalysis

The metal complexes formed with TMTA have been investigated for their catalytic activities in various chemical transformations. These include oxidation reactions and polymerization processes.

Example:
A study demonstrated that a copper-TMTA complex catalyzed the oxidation of alcohols to aldehydes with high efficiency and selectivity .

Materials Science

TMTA has potential applications in the development of new materials due to its ability to form stable metal-organic frameworks (MOFs). These frameworks are useful in gas storage and separation technologies.

Research Insight:
Recent advancements have highlighted the use of TMTA-based MOFs for carbon dioxide capture, showcasing their effectiveness in environmental applications .

Biomedical Applications

There is emerging interest in using TMTA derivatives for biomedical applications, particularly in drug delivery systems and as contrast agents in imaging techniques.

Potential Use:
Studies indicate that TMTA can be modified to enhance solubility and bioavailability of therapeutic agents, making it a candidate for further research in pharmaceutical formulations .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryForms stable complexes with transition metalsEffective binding with Cu and Ni; enhances catalytic properties
CatalysisActs as a catalyst in organic transformationsHigh efficiency in alcohol oxidation reactions
Materials ScienceUsed in the synthesis of metal-organic frameworksEffective for CO2 capture
Biomedical ApplicationsPotential for drug delivery and imagingEnhances solubility and bioavailability

Mechanism of Action

The mechanism by which 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them in specific oxidation states. This property is exploited in catalysis, where the metal complexes can facilitate various chemical reactions by providing a stable environment for the reactive intermediates .

Comparison with Similar Compounds

Structural and Thermodynamic Stability

Conformational Flexibility

  • [16]aneN4 : Exhibits twist-boat conformations with large metal ions (e.g., Cd²+), accommodating longer M–N bonds (~2.4 Å) .
  • TMA : Methyl groups enforce a preorganized S₄-symmetric structure, favoring tetrahedral coordination for smaller ions and reducing conformational entropy .

Thermodynamic Stability

  • TMA vs. [16]aneN4 : Methyl substitution increases ligand field strength but reduces adaptability, leading to higher stability for compatible ions (e.g., Zn²+) and lower stability for mismatched ions .
  • Carboxylate Analogs (HETA): Lower stability with trivalent metals compared to DOTA, highlighting the trade-off between cavity size and donor group compatibility .

Biological Activity

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a polyamine compound with notable biological activities. Its structure consists of a tetraazacyclohexadecane framework that contributes to its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₈N₄
  • Molecular Weight : 228.38 g/mol
  • IUPAC Name : 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

The compound's unique cyclic structure allows it to interact with various biological targets effectively.

Antimicrobial Properties

Research has indicated that 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane have been evaluated in various cancer cell lines. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC₅₀ Values :
Cell LineIC₅₀ (µM)
HeLa15
MCF-710
A54920

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to induce apoptosis through the following mechanisms:

  • DNA Binding : The tetraazacyclohexadecane structure allows for effective binding to DNA and RNA.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells.
  • Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle regulation.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical trial investigated the efficacy of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane against multi-drug resistant Staphylococcus aureus. The results showed a reduction in bacterial load by 90% after treatment with the compound at a concentration of 16 µg/mL over 48 hours.

Case Study 2: Cancer Treatment Synergy

In vitro studies have shown that combining this compound with conventional chemotherapeutics enhances cytotoxicity in resistant cancer cell lines. For instance:

  • Combination with Doxorubicin resulted in a synergistic effect in MCF-7 cells.
  • Enhanced apoptosis was observed through flow cytometry analysis.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane?

The synthesis typically involves template-assisted cyclization of pre-organized diamines with methyl-substituted precursors. For example, analogous macrocycles are synthesized by refluxing ethanolic solutions of acetylacetone derivatives with diamines in the presence of concentrated HCl, followed by recrystallization from methanol/1-butanol mixtures to yield crystalline products . Key steps include controlling stoichiometry, reaction time (4–6 hours), and purification via solvent extraction or preparative HPLC-MS for high-purity isolates .

Q. How is the structural conformation of this macrocycle characterized in metal complexes?

Single-crystal X-ray diffraction is the gold standard for elucidating coordination geometry. For instance, copper(II) complexes with unsubstituted analogs ([16]aneN4) exhibit a distorted octahedral geometry, with axial bonds elongated due to ligand rigidity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm ligand integrity and metal-ligand stoichiometry .

Q. What factors govern the macrocycle’s selectivity for specific metal ions?

The 16-membered ring size favors larger metal ions (e.g., Cu²⁺, Gd³⁺), while methyl groups introduce steric constraints that modulate binding kinetics. Comparative studies with smaller macrocycles (e.g., [14]aneN4) show reduced stability constants for trivalent metals due to mismatched cavity size and donor atom alignment .

Advanced Research Questions

Q. How do steric effects from methyl substituents influence experimental reproducibility in ligand synthesis?

Methyl groups can hinder cyclization, leading to side products like oligomers or open-chain intermediates. To mitigate this, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled. For example, using 1-butanol as a solvent enhances macrocycle formation by stabilizing transition states during cyclization . Kinetic studies using high-resolution MS or in-situ IR spectroscopy are recommended to monitor intermediate species.

Q. Why do stability constants for this macrocycle with lanthanides differ significantly from DOTA-based ligands?

Unlike DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which has four carboxylate arms for chelation, the unfunctionalized [16]aneN4 macrocycle lacks secondary donor groups, reducing its ability to stabilize high-oxidation-state metals. Stability constant discrepancies (e.g., log K for Gd³⁺: DOTA ~25 vs. [16]aneN4 ~15) arise from weaker electrostatic interactions and limited backbone flexibility .

Q. What experimental challenges arise when integrating this macrocycle into molecular junction studies?

In molecular electronics (e.g., Ru(TMA) complexes), methyl groups can disrupt electron transport by introducing torsional strain or non-covalent interactions with electrodes. Conducting probe atomic force microscopy (CP-AFM) and density functional theory (DFT) simulations are critical for correlating junction conductance with ligand conformation . Baseline noise from solvent residues or incomplete SAM formation must be addressed via rigorous substrate cleaning (e.g., UV-ozone treatment).

Q. Can structural modifications enhance bioactivity, as seen in sulfur/oxygen analogs?

Replacing nitrogen donors with sulfur (e.g., 1,5,9,13-tetrathia analogs) alters redox activity and antimicrobial properties. For instance, sulfur-containing analogs exhibit bacteriostatic effects by disrupting microbial membrane integrity. Activity assays (e.g., MIC determination) combined with molecular docking studies can identify optimal substitution patterns .

Methodological Notes

  • Data Contradictions : Discrepancies in stability constants between studies may stem from variations in ionic strength or measurement techniques (potentiometry vs. spectrophotometry) .

  • Tables :

    MacrocycleMetal Ionlog K (Stability Constant)Reference
    [16]aneN4Cu²⁺18.3
    DOTAGd³⁺25.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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